Dizocilpine

概要

説明

ジゾシルピンは、MK-801としても知られており、グルタミン酸受容体のサブタイプであるN-メチル-D-アスパラギン酸(NMDA)受容体の強力な非競合的アンタゴニストです。1982年にメルク社のチームによって発見されたジゾシルピンは、その中枢神経系への影響について広く研究されてきました。 シナプス可塑性、記憶、学習に重要な役割を果たすNMDA受容体をブロックする能力で知られています .

準備方法

合成経路と反応条件: ジゾシルピンの合成には、いくつかの重要なステップが含まれます。 ジゾシルピンの窒素架橋コアは、分子内選択的α-ヘック反応に続いて、外環状アルケンと保護された二次アミン間のヒドロアミノ化反応によって得られます 。反応条件は通常、ヘック反応を促進するためにパラジウム触媒と特定のリガンドを使用することを伴います。

工業生産方法: ジゾシルピンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件の最適化が含まれます。これには、温度、圧力、反応物の濃度の制御が含まれます。最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます。

化学反応の分析

反応の種類: ジゾシルピンは、次のものを含むさまざまな化学反応を受けます。

酸化: ジゾシルピンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、ジゾシルピンの構造を改変し、薬理学的特性を変化させる可能性があります。

置換: 置換反応は、ジゾシルピン分子にさまざまな官能基を導入することができ、その活性と結合親和性に影響を与えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と求核剤が、置換反応で使用されます。

形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸の形成につながる可能性があり、一方、還元はアルコールまたはアミンの形成につながる可能性があります。

4. 科学研究への応用

ジゾシルピンは、次のものを含む、幅広い科学研究への応用があります。

化学: NMDA受容体とそのシナプス可塑性と神経伝達における役割を研究するためのツールとして使用されます。

生物学: 神経変性疾患と認知障害のメカニズムを理解するための研究に使用されます。

医学: 神経保護効果の可能性とその精神分裂病などの精神疾患のモデリングにおける役割について調査されています.

産業: NMDA受容体を標的とする新しい薬理学的薬剤の開発に使用されます。

科学的研究の応用

Behavioral Research

Dizocilpine has been extensively used in behavioral studies to understand the mechanisms underlying various neuropsychiatric disorders. Its ability to block NMDA receptors makes it a valuable tool for investigating the effects of glutamatergic dysfunction.

Key Findings:

- Cognitive Impairment: Research indicates that this compound can impair cognitive functions, particularly in tasks requiring memory and learning. For instance, studies have shown that chronic administration of this compound can facilitate cocaine self-administration, suggesting its role in addiction behaviors .

- Locomotor Activity: this compound has been shown to induce hyperlocomotion in animal models. In comparative studies, it was found to be approximately 15 times more potent than phencyclidine (PCP) in stimulating locomotion . This effect is dose-dependent, with significant increases observed at doses ranging from 0.1 to 0.2 mg/kg .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound derivatives. These compounds are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate NMDA receptor activity without inducing psychotomimetic effects.

Research Insights:

- Neuroprotection Against Excitotoxicity: Novel dibenzosuberane derivatives derived from this compound have shown promise in protecting against NMDA-induced hippocampal neurodegeneration. These compounds demonstrated significant reduction in hippocampal damage at concentrations as low as 30 µM .

- Safety Profile: Behavioral studies indicated that certain this compound derivatives did not induce hyperlocomotion or impair startle response in rats, suggesting a favorable safety profile for potential therapeutic applications .

Pharmacological Applications

The pharmacological potential of this compound extends beyond behavioral studies and neuroprotection. It is being investigated for its efficacy in treating various conditions linked to NMDA receptor dysfunction.

Potential Therapeutic Uses:

- Chronic Pain and Depression: Due to its NMDA antagonism, this compound may provide relief in conditions characterized by chronic pain and depressive symptoms by modulating glutamatergic signaling pathways .

- Addiction Treatment: The facilitation of cocaine self-administration through chronic NMDA receptor blockade suggests that this compound could play a role in understanding and potentially treating substance use disorders .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Behavioral Research | Investigating cognitive impairment and locomotor activity | Induces hyperlocomotion; affects learning/memory |

| Neuroprotective Effects | Protecting against excitotoxicity | Reduces hippocampal damage; safe derivatives |

| Pharmacological Applications | Potential treatment for chronic pain and addiction | Modulates glutamatergic signaling; addiction behavior |

Case Studies

- Cognitive Impairment Study:

- Neuroprotection Case:

- Addiction Behavior Research:

作用機序

ジゾシルピンは、NMDA受容体のイオンチャネルの内側に結合し、カルシウムなどのイオンがチャネルを通る流れをブロックすることで効果を発揮します 。このブロッキングは使用依存性および電圧依存性であり、ジゾシルピンが結合するためにはチャネルが開いている必要があります。NMDA受容体を阻害することで、ジゾシルピンはシナプス可塑性と神経伝達を阻害し、記憶と学習への特徴的な影響につながります。 さらに、ジゾシルピンは、ニコチン性アセチルコリン受容体のアンタゴニストとして作用し、セロトニンとドーパミン輸送体を阻害することが明らかになっています .

類似の化合物:

ケタミン: 解離麻酔薬として臨床的に使用されているもう1つのNMDA受容体アンタゴニスト。

フェンシクリジン(PCP): 同様のNMDA受容体拮抗作用を共有しますが、グルコース代謝への影響や他の受容体との相互作用に明確な違いがあります.

ジゾシルピンの独自性: ジゾシルピンは、NMDA受容体アンタゴニストとしての高い効力と特異性により、独自です。精神病をモデル化し、さまざまな神経学的および精神医学的状態におけるNMDA受容体の役割を研究するために、広く研究で使用されています。 潜在能力にもかかわらず、ジゾシルピンは、認知障害や精神病スペクトルの反応などの重篤な副作用のため、臨床的に使用されていません .

類似化合物との比較

Ketamine: Another NMDA receptor antagonist used clinically as a dissociative anesthetic.

Phencyclidine (PCP): Shares similar NMDA receptor antagonistic properties but has distinct differences in its effects on glucose metabolism and interaction with other receptors.

Memantine: A less potent NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness of Dizocilpine: this compound is unique due to its high potency and specificity as an NMDA receptor antagonist. It is widely used in research to model psychosis and study the role of NMDA receptors in various neurological and psychiatric conditions. Despite its potential, this compound is not used clinically due to its severe side effects, including cognitive disruption and psychotic-spectrum reactions .

生物活性

Dizocilpine, commonly known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily recognized for its significant role in neuropharmacology. This compound has been extensively studied for its diverse biological activities, particularly in the context of central nervous system (CNS) disorders. This article provides an in-depth examination of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.

Pharmacological Properties

This compound exhibits a wide array of pharmacological effects, including:

- Anticonvulsant Activity : MK-801 has been shown to possess anticonvulsant properties, making it a candidate for treating seizure disorders. Studies indicate that it can effectively reduce seizure activity in various animal models .

- Anesthetic Effects : The drug is also noted for its anesthetic properties, which are attributed to its NMDA receptor antagonism. This characteristic has led to investigations into its potential use in anesthesia .

- Neuroprotective Effects : Recent studies have highlighted this compound's neuroprotective capabilities, particularly in models of neurodegeneration. For instance, it has been shown to reduce hippocampal damage induced by NMDA receptor overstimulation .

The primary mechanism through which this compound exerts its effects is through antagonism of the NMDA receptor. This receptor plays a crucial role in synaptic plasticity and memory function. By blocking this receptor, this compound can influence various neurochemical pathways:

- Oxidative Stress Modulation : MK-801 has been implicated in the formation of oxidative metabolites that may contribute to its biological effects. It generates reactive oxygen species (ROS), which can lead to cellular damage but also play a role in signaling pathways related to neuroprotection .

- Behavioral Effects : Behavioral studies in animal models have demonstrated that this compound can impair working memory and induce anxiety-like behaviors. These effects are likely tied to its impact on glutamatergic signaling pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound through various experimental paradigms:

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers administered the compound to rats subjected to NMDA-induced hippocampal neurodegeneration. Results indicated that this compound significantly mitigated neuronal loss at doses as low as 30 μM, suggesting its potential utility in preventing excitotoxic damage associated with neurological disorders .

特性

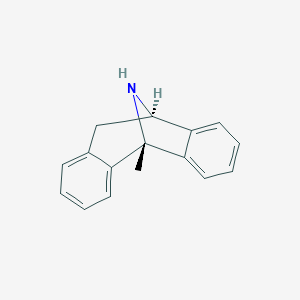

IUPAC Name |

(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOJYSIDWZQNJS-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77086-22-7 (Parent) | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048447 | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

This study examined the consequences of systemic treatment with either L-dopa or MK-801 on the levels of mRNAs encoding the 65 and 67 kDa isoforms of glutamate decarboxylase (GAD65 and GAD67) in the striatum and globus pallidus (GP) of rats rendered hemiparkinsonian by intranigral 6-hydroxydopamine injection. GADs mRNA levels were assessed by means of in situ hybridization histochemistry. In the striatum, dopamine denervation resulted in increased GAD67 mRNA levels at the rostral and caudal levels, whereas GAD65 showed selective increase at the caudal level. L-dopa and MK-801 treatments showed differential effects on the two GAD isoform levels in rats with 6-hydroxydopamine lesion. The lesion-induced increases in GAD67 transcripts were potentiated by L-dopa but unaffected by MK-801, whereas the increases in GAD65 were suppressed by MK-801 but unaffected by L-dopa. These data suggest a heterogeneity of glutamate-dopamine interaction in the anteroposterior extent of the striatum and show that NMDA-mediated mechanisms are involved in the 6-hydroxydopamine lesion-induced transcriptional changes in striatal GAD65 but not GAD67. In GP, the 6-OHDA lesion elicited increases in both GAD65 and GAD67 mRNA levels. L-dopa or MK-801 treatment suppressed the lesion-induced augmentations in the two GADs mRNA levels. These results indicate that dopamine denervation-induced changes in the functional activity of GP neurons involve both dopamine and glutamate NMDA receptor-mediated mechanisms. Comparison between the effects of L-dopa and MK-801 treatments on markers of the activity of striatal and pallidal GABA neurons further suggest that the impact of these treatments at the GP level do not depend solely on the striatopallidal input. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid from cyclohexane | |

CAS No. |

77086-21-6 | |

| Record name | Dizocilpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77086-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dizocilpine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dizocilpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIZOCILPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PY8KH681I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68.5-69 °C | |

| Record name | DIZOCILPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7641 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dizocilpine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex, primarily by binding to a site within the ion channel. [, , , , ] This binding blocks the flow of ions through the channel, effectively inhibiting NMDA receptor function. []

A: this compound preferentially binds to the NMDA receptor in its desensitized state. [] This binding prevents the opening of the ion channel, even in the presence of glutamate and glycine, the receptor's co-agonists. [, ]

A: Blocking NMDA receptors disrupts glutamatergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including learning, memory, pain perception, and neuronal excitotoxicity. [, , , , , , , , , , ]

A: While primarily targeting NMDA receptors, research suggests this compound might indirectly influence other neurotransmitter systems like dopaminergic and serotonergic systems. [, , ] For instance, this compound altered dopaminergic responses in rats, suggesting an interplay between glutamatergic and dopaminergic systems. []

ANone: this compound has a molecular formula of C16H25NO and a molecular weight of 267.37 g/mol.

A: Yes, molecular docking studies have been employed to investigate the binding sites and interactions of this compound with the NMDA receptor. [] These studies provide insights into the structural basis of this compound's inhibitory effects.

ANone: Specific structural features of this compound, such as its arylcyclohexylpiperidine moiety, are crucial for its binding to the NMDA receptor. Modifications to this core structure can significantly alter its affinity, potency, and selectivity.

A: Yes, several analogs of this compound, such as MK-801, have been synthesized and studied for their pharmacological properties. [, , ] These analogs often exhibit variations in their potency, selectivity, and duration of action.

A: While detailed ADME profiles are not extensively discussed in the provided papers, they indicate that this compound can be administered through various routes and effectively reaches its target site in the central nervous system. [, , , , , ]

A: this compound's ability to cross the blood-brain barrier is crucial for its central nervous system effects. [] The dose, route of administration, and the specific experimental model used all influence its observed effects.

ANone: Researchers have employed various models to investigate this compound's effects:

- In vitro: Electrophysiological recordings in Xenopus oocytes expressing different receptor subtypes have been used to assess its actions on ligand-gated ion channels. []

- In vivo: Animal models of cerebral ischemia, epilepsy, pain, and schizophrenia have been employed to evaluate its potential neuroprotective and behavioral effects. [, , , , , , , ]

ANone: Researchers have employed various techniques to study this compound:

- Radioligand binding assays: Used to characterize the binding affinity and density of this compound to NMDA receptors. [, ]

- Electrophysiology: Used to assess the functional effects of this compound on ligand-gated ion channels. []

- Behavioral assays: Employed to evaluate the effects of this compound on motor activity, learning, memory, and other behaviors in animal models. [, , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。